molecular formula C15H11N3O3 B14685038 4-[(6-Methoxypyridazin-3-yl)amino]naphthalene-1,2-dione CAS No. 25107-70-4

4-[(6-Methoxypyridazin-3-yl)amino]naphthalene-1,2-dione

Cat. No.: B14685038
CAS No.: 25107-70-4
M. Wt: 281.27 g/mol
InChI Key: QQLHEWWXBASUQZ-UHFFFAOYSA-N
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Description

4-[(6-Methoxypyridazin-3-yl)amino]naphthalene-1,2-dione is an organic compound with the molecular formula C15H11N3O3 It is known for its unique structure, which includes a naphthalene-1,2-dione core substituted with a 6-methoxypyridazin-3-ylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(6-Methoxypyridazin-3-yl)amino]naphthalene-1,2-dione typically involves the reaction of 6-methoxypyridazine with 1,2-naphthoquinone. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly, the reaction is performed in the presence of a suitable solvent, such as methanol, and may require heating to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

4-[(6-Methoxypyridazin-3-yl)amino]naphthalene-1,2-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.

    Reduction: Reduction reactions can convert the naphthoquinone core to its corresponding hydroquinone form.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are chosen based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can introduce various functional groups, leading to a diverse range of products.

Scientific Research Applications

4-[(6-Methoxypyridazin-3-yl)amino]naphthalene-1,2-dione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a potential candidate for biochemical studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(6-Methoxypyridazin-3-yl)amino]naphthalene-1,2-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(6-Methoxypyridazin-3-yl)amino]naphthalene-1,2-dione is unique due to its combination of a naphthoquinone core and a methoxypyridazinylamino group. This structural arrangement imparts distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

CAS No.

25107-70-4

Molecular Formula

C15H11N3O3

Molecular Weight

281.27 g/mol

IUPAC Name

4-[(6-methoxypyridazin-3-yl)amino]naphthalene-1,2-dione

InChI

InChI=1S/C15H11N3O3/c1-21-14-7-6-13(17-18-14)16-11-8-12(19)15(20)10-5-3-2-4-9(10)11/h2-8H,1H3,(H,16,17)

InChI Key

QQLHEWWXBASUQZ-UHFFFAOYSA-N

Canonical SMILES

COC1=NN=C(C=C1)NC2=CC(=O)C(=O)C3=CC=CC=C32

Origin of Product

United States

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